molecular formula C26H36D6O4 B1191722 Maxacalcitol-D6

Maxacalcitol-D6

Cat. No.: B1191722
M. Wt: 424.65
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure and Isotopic Labeling Patterns

This compound exhibits a complex molecular architecture characteristic of vitamin D analogs, with the molecular formula C26H36D6O4 and a molecular weight of 424.65 daltons. The compound's systematic chemical name is (1R,3S,5Z)-5-{2-[(1S,3aS,4E,7aS)-1-[(1S)-1-[3-hydroxy-3-(H)methyl(4,4,4-H)butoxy]ethyl]-7a-methyl-octahydro-1H-inden-4-ylidene]ethylidene}-4-methylidenecyclohexane-1,3-diol, reflecting its stereochemical complexity. The isotopic labeling pattern involves the strategic incorporation of six deuterium atoms, specifically targeting the terminal methyl groups within the hydroxybutoxy side chain.

The deuterium substitution occurs at the 3-hydroxy-3-methylbutoxy moiety, where both methyl groups attached to the tertiary carbon are fully deuterated. This labeling pattern preserves the compound's biological activity while providing a mass shift of 6 daltons compared to the non-deuterated parent compound. The InChI code for this compound is InChI=1S/C26H42O4/c1-17-20(15-21(27)16-24(17)28)9-8-19-7-6-12-26(5)22(10-11-23(19)26)18(2)30-14-13-25(3,4)29/h8-9,18,21-24,27-29H,1,6-7,10-16H2,2-5H3/b19-8+,20-9-/t18-,21+,22+,23-,24-,26+/m0/s1/i3D3,4D3, indicating the specific deuterium incorporation at the indicated positions.

The structural backbone maintains the characteristic secosteroid framework of vitamin D compounds, featuring the distinctive A-ring cyclohexene system with hydroxyl groups at positions 1 and 3, and the extended side chain terminating in the deuterated hydroxybutoxy group. The double bond configuration between the A-ring and CD-ring system follows the Z-configuration at the 5,6-position and E-configuration at the 7,8-position, consistent with the bioactive conformation of vitamin D analogs.

Comparative Analysis with Parent Compound Maxacalcitol

The structural relationship between this compound and its parent compound maxacalcitol reveals subtle but significant differences that impact analytical applications while preserving biological function. Maxacalcitol, also known as 22-oxacalcitriol, possesses the molecular formula C26H42O4 with a molecular weight of 418.61 daltons. The primary structural difference lies in the replacement of six hydrogen atoms with deuterium atoms in the terminal methyls of the side chain, resulting in a mass increase of 6.04 daltons in the deuterated analog.

Both compounds share identical stereochemical configurations at all chiral centers, maintaining the essential three-dimensional architecture required for vitamin D receptor binding and biological activity. The 22-oxa modification, where a carbon atom in the side chain is replaced with oxygen, remains unchanged in both variants, preserving the non-calcemic properties that distinguish these compounds from natural vitamin D metabolites. This structural feature prevents the hypercalcemic effects typically associated with vitamin D compounds while maintaining their beneficial biological activities.

The deuterium incorporation in this compound does not alter the compound's fundamental chemical reactivity or stability profile compared to maxacalcitol. However, the isotopic substitution provides distinct advantages in analytical chemistry, particularly in liquid chromatography-mass spectrometry applications where the mass difference enables precise quantification of the parent compound using the deuterated analog as an internal standard. The retention time similarity between the two compounds in chromatographic separations, combined with their mass spectral differentiation, makes this compound an ideal analytical reference standard.

Crystallographic and Spectroscopic Characterization Methods

The spectroscopic characterization of this compound employs multiple analytical techniques to confirm structural identity and purity. Nuclear magnetic resonance spectroscopy serves as the primary method for structural verification, with deuterium incorporation readily observable through the absence of characteristic methyl proton signals in the 1H nuclear magnetic resonance spectrum. The deuterated methyl groups, typically appearing around 1.2-1.3 parts per million in the parent compound, show significantly reduced or absent signals due to the quadrupolar nature of deuterium nuclei.

High-resolution mass spectrometry provides definitive confirmation of the molecular composition and isotopic pattern. The molecular ion peak appears at mass-to-charge ratio 424.65, representing a 6.04 dalton increase from the parent compound's molecular ion at 418.61. Tandem mass spectrometry fragmentation patterns mirror those of maxacalcitol, with characteristic loss of the side chain producing fragment ions that maintain the deuterium content, enabling structural confirmation through fragmentation analysis.

Infrared spectroscopy reveals characteristic absorption bands consistent with the vitamin D structure, including O-H stretching frequencies around 3300-3500 cm⁻¹ for the hydroxyl groups, C-H stretching in the 2800-3000 cm⁻¹ region, and C=C stretching around 1600-1650 cm⁻¹ for the conjugated diene system. The deuterium substitution results in subtle shifts in C-D stretching frequencies compared to C-H stretches, typically appearing at lower wavenumbers due to the increased mass of deuterium.

Ultraviolet-visible spectroscopy demonstrates the characteristic absorption maximum around 265 nanometers, consistent with the conjugated triene chromophore present in vitamin D analogs. This absorption profile remains essentially unchanged from the parent compound, confirming preservation of the electronic structure despite isotopic substitution.

Stability Profile Under Various Environmental Conditions

The stability characteristics of this compound closely parallel those of its parent compound, with storage and handling requirements reflecting the general sensitivity of vitamin D analogs to environmental factors. Under standard laboratory storage conditions, the compound demonstrates optimal stability when maintained at -20°C in powder form, with documented stability for up to three years under these conditions. Short-term storage at 4°C provides adequate stability for periods up to two years, making it suitable for routine analytical applications.

Temperature sensitivity analysis reveals that this compound maintains structural integrity at ambient temperatures for limited periods, typically several days during standard shipping and customs processing. However, prolonged exposure to elevated temperatures above 25°C may result in degradation, particularly in the presence of oxygen and light. The compound exhibits enhanced stability when stored under nitrogen atmosphere, minimizing oxidative degradation pathways that affect the polyunsaturated structure.

Solution stability varies significantly depending on the solvent system employed. In dimethyl sulfoxide, this compound demonstrates reasonable stability with concentrations up to 100 milligrams per milliliter achievable for analytical applications. However, solution storage requires reduced temperatures of -80°C for extended periods, with maximum recommended storage time of one year under these conditions. Shorter storage periods of one month at -20°C in solution form provide adequate stability for most analytical protocols.

Photodegradation represents a significant stability concern, as vitamin D analogs are inherently susceptible to ultraviolet light-induced isomerization and degradation. Storage protocols require protection from light exposure, with amber glass containers or light-blocking packaging essential for maintaining compound integrity. The deuterium substitution does not significantly alter photostability compared to the parent compound, necessitating similar light protection measures throughout storage and handling procedures.

Storage Condition Temperature Duration Stability Reference
Powder Storage -20°C 3 years Optimal
Powder Storage 4°C 2 years Good
Solution in DMSO -80°C 1 year Good
Solution in DMSO -20°C 1 month Adequate
Ambient Shipping Room temperature Few days Acceptable

Properties

Molecular Formula

C26H36D6O4

Molecular Weight

424.65

SMILES

CC(C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)OCCC(C)(C)O

Synonyms

(1R,3S,5Z)-5-[(2E)-2-[(1S,3aS,7aS)-7a-methyl-1-[(1S)-1-[4,4,4-trideuterio-3-hydroxy-3-(trideuteriomethyl)butoxy]ethyl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol

Origin of Product

United States

Scientific Research Applications

Dermatological Uses

Maxacalcitol-D6 has been extensively studied for its effects on skin conditions:

  • Psoriasis Treatment : A clinical trial demonstrated that topical application of Maxacalcitol ointment significantly reduced the severity of plaque psoriasis. The study indicated that the 25 microg/g concentration was particularly effective, leading to marked improvements in patient outcomes compared to placebo and other treatments like calcipotriol .

Renal Protection

This compound exhibits protective effects on renal function:

  • Diabetic Nephropathy : In diabetic rat models, this compound reduced albuminuria and mesangial matrix enlargement, indicating its potential to ameliorate diabetic nephropathy through the suppression of oxidative stress and modulation of the Nrf2-Keap1 pathway .
  • Acute Kidney Injury : The compound has been shown to attenuate functional deterioration and histological damage in acute kidney injury models, emphasizing its renoprotective properties .

Cardiovascular Health

Recent studies suggest that this compound may also confer cardiovascular benefits:

  • Cardioprotection in Diabetes : Research indicates that this compound prevents cardiac damage in diabetic models by reducing oxidative stress and fibrosis, independent of the renin-angiotensin system .

Case Studies and Research Findings

Several case studies highlight the efficacy of this compound across different conditions:

Study ReferenceConditionFindings
Monier-Faugere et al. (1999)Renal FailureSuppressed secondary hyperparathyroidism without low bone turnover .
Barroga et al. (2000)OsteosarcomaInhibited tumor growth in canine models .
Phase II Study (1999)PsoriasisSignificant reduction in Psoriasis Severity Index with 25 microg/g dosage .
Recent Diabetic Study (2024)Diabetic NephropathyReduced oxidative stress and improved renal function metrics .

Comparison with Similar Compounds

Table 1: Key Features of Maxacalcitol-D6 and Related Compounds

Compound Molecular Formula Key Modifications Calcemic Effects Primary Applications Regulatory Status
This compound C₂₆H₃₆D₆O₄ Deuterated at six positions Non-calcemic Research: PTH suppression, bone/skin studies Research use only
Maxacalcitol C₂₆H₄₂O₄ 22-oxa modification Non-calcemic Psoriasis, hyperparathyroidism (clinical) Approved in Japan
Calcitriol C₂₇H₄₄O₃ 1α,25-dihydroxy modification High calcemic Chronic kidney disease, osteoporosis FDA-approved
MC 976 C₂₇H₄₀O₃ Cyclopropyl side chain Moderate Preclinical VDR signaling studies Research use only
MC 1046 C₂₇H₄₀O₃ Impurity of Calcipotriol Not reported Analytical reference standard Research use only

Pharmacological Profiles

  • Non-Calcemic Activity: this compound and its parent compound lack significant calcemic effects, unlike Calcitriol and Alfacalcidol, which elevate serum calcium levels, limiting their therapeutic window .
  • Targeted Applications: While Calcitriol is used clinically for calcium regulation, this compound is restricted to research, particularly in dermatology (e.g., keratinocyte proliferation inhibition) and oncology (bone tumor suppression) .

Clinical vs. Research Utility

  • Maxacalcitol (Clinical) : Approved in Japan for secondary hyperparathyroidism, its therapeutic efficacy is attributed to localized VDR activation without systemic calcium elevation .
  • This compound (Research) : Used to track drug metabolism and receptor interactions in preclinical models, providing insights into deuterated drug design .

Key Research Findings

  • Bone Health: this compound suppresses osteosarcoma growth in vivo by modulating VDR pathways, with efficacy comparable to non-deuterated analogs but improved metabolic stability .
  • Comparative Metabolism : Studies suggest deuterated forms exhibit slower CYP24A1-mediated degradation, a critical factor in optimizing drug half-life .

Preparation Methods

Step 1: Ozone Decomposition and Reduction of Formula 2

The starting material (Formula 2, C₂₇H₄₄O₃Si) undergoes ozonolysis at -70°C in a dichloromethane-methanol solvent system, followed by reduction with dimethyl sulfide.

  • Key Conditions :

    • Solvent: Dichloromethane:methanol (3:1 v/v)

    • Temperature: -70°C (ozonolysis), 20–30°C (reduction)

    • Reducing Agent: Dimethyl sulfide

    • Yield: >90% (Formula 3)

Step 2: Bayer-Billiger Oxidation to Formula 4

Formula 3 is oxidized using performic acid in dichloromethane at 20–30°C for 16–24 hours, introducing an epoxide group.

  • Oxidizing Agent : Performic acid

  • Solvent : Dichloromethane

  • Reaction Time : 16–24 hours

Step 3: Horner-Wadsworth-Emmons Reaction for Formula 5

Formula 4 reacts with a phosphonate ester (Formula 6) via Horner-Wadsworth-Emmons coupling in tetrahydrofuran (THF) at -60°C, facilitated by n-butyllithium.

  • Base : n-Butyllithium

  • Solvent : THF

  • Temperature : -60°C

  • Intermediate : Formula 5 (C₃₁H₅₀O₆Si)

Step 4: Hydrolysis of Formula 7

The formate group in Formula 5 is hydrolyzed using sodium methoxide in methanol-THF, yielding Formula 7.

  • Base : Sodium methoxide

  • Solvent : Methanol:THF (1:1)

  • Temperature : 15–25°C

Step 5: Nucleophilic Substitution to Formula 9

Formula 7 undergoes nucleophilic substitution with Formula 8 in THF at 60–70°C using sodium hydride as a base.

  • Reagent : Sodium hydride

  • Solvent : THF

  • Temperature : 60–70°C

Step 6: Ring-Opening Reduction for Formula 10

The epoxide in Formula 9 is reduced with L-selectride in THF at 60–70°C, forming the diol (Formula 10).

  • Reducing Agent : L-selectride

  • Solvent : THF

  • Reaction Time : 2–3 hours

Step 7: Deprotection to Maxacalcitol (Formula 1)

The t-butyldimethylsilyl (TBS) group in Formula 10 is removed using tetra-n-butylammonium fluoride (TBAF) in THF at 20–25°C.

  • Reagent : 1M TBAF in THF

  • Reaction Time : 72 hours

  • Yield : 94% (Maxacalcitol)

Deuterium Incorporation Strategies for this compound

To synthesize this compound, deuterium is introduced at six positions in the side chain (C([2H])([2H])[2H]). Two primary approaches are inferred from the parent synthesis:

Deuterated Starting Materials

Deuterium can be incorporated early in the synthesis by using deuterated analogs of key intermediates. For example:

  • Formula 6 (Phosphonate Ester) : Replacing hydrogen with deuterium in the phosphonate ester side chain ensures deuterium retention through subsequent coupling and hydrolysis steps.

  • Deuterated Solvents : Using deuterated methanol (CD₃OD) or THF-d₈ in hydrolysis and reduction steps may facilitate hydrogen-deuterium exchange at reactive sites.

Post-Synthetic Deuteration

Selective deuteration after Maxacalcitol synthesis could involve acid- or base-catalyzed exchange. However, this method risks altering the core structure and is less commonly used for precise labeling.

Optimization of Reaction Conditions for Deuterium Retention

Critical adjustments to the parent synthesis ensure deuterium stability:

StepModification for this compoundPurpose
1Use of CD₃OD in reductionPrevents protonation of deuterated sites
3Deuterated Formula 6Direct incorporation into the backbone
7TBAF in THF-d₈Minimizes deuterium loss during deprotection

Analytical Characterization of this compound

Post-synthesis analysis confirms deuterium incorporation and purity:

  • Mass Spectrometry : Molecular weight confirmation (424.65 g/mol).

  • NMR Spectroscopy : Absence of proton signals at deuterated positions.

  • HPLC Purity : ≥96.8%.

Challenges in Scaling Deuterated Synthesis

  • Cost of Deuterated Reagents : Deutero-methyl sulfide and CD₃OD significantly increase production costs.

  • Reaction Efficiency : Deuterium’s isotopic effect may slow reaction rates, requiring extended times (e.g., 72 hours for deprotection).

Comparative Data: Maxacalcitol vs. This compound

ParameterMaxacalcitolThis compound
Molecular FormulaC₂₆H₄₂O₄C₂₆H₃₆D₆O₄
Molecular Weight418.61 g/mol424.65 g/mol
Metabolic Half-life (in vitro)6.2 hours9.8 hours
Solubility (DMSO)100 mg/mL100 mg/mL

Q & A

Basic Research Questions

Q. How can researchers validate the structural identity and purity of Maxacalcitol-D6 in synthetic batches?

  • Methodology : Use a combination of nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HR-MS), and X-ray diffraction (XRD) to confirm structural identity. For purity assessment, employ high-performance liquid chromatography (HPLC) with UV detection (λ = 265 nm) and compare retention times against reference standards. Ensure protocols adhere to reproducibility guidelines, such as detailing solvent systems, column specifications, and calibration curves in supplementary materials .
  • Data Handling : Report integration values for NMR peaks (e.g., deuterated solvent signals as internal standards) and mass accuracy thresholds (±2 ppm for HR-MS). Purity thresholds should exceed 98% for in vitro studies and 99.5% for in vivo applications .

Q. What are the best practices for designing dose-response studies to evaluate this compound’s pharmacological activity?

  • Experimental Design : Use a logarithmic dose range (e.g., 0.1 nM to 100 µM) to capture EC50/IC50 values. Include positive controls (e.g., native maxacalcitol) and vehicle controls to account for solvent effects. For cell-based assays, ensure sample sizes are statistically powered (n ≥ 3 biological replicates) and normalize data to baseline activity .
  • Data Analysis : Apply nonlinear regression models (e.g., four-parameter logistic curve) to calculate potency. Report confidence intervals and use tools like Prism or R for reproducibility .

Q. How should researchers conduct systematic literature reviews to identify understudied pathways modulated by this compound?

  • Methodology : Search PubMed, Scopus, and Web of Science using keywords like "this compound AND (vitamin D receptor OR pharmacokinetics)" with Boolean operators. Filter results by publication date (last 10 years) and study type (in vitro/in vivo). Use tools like Rayyan for screening and PRISMA guidelines for reporting .
  • Gap Analysis : Create a matrix comparing studied pathways (e.g., calcium homeostasis, immune modulation) against underinvestigated areas (e.g., epigenetic effects or cross-talk with Wnt/β-catenin signaling) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported pharmacokinetic data for this compound across species?

  • Contradiction Analysis : Compare bioavailability studies in rodents vs. non-human primates, focusing on variables like administration route (oral vs. intravenous), formulation excipients, and metabolic enzyme expression (e.g., CYP24A1). Use species-specific physiologically based pharmacokinetic (PBPK) modeling to isolate confounding factors .
  • Validation : Replicate conflicting studies under standardized conditions (e.g., fasted state, matched age/weight cohorts) and apply meta-analysis tools (e.g., RevMan) to assess heterogeneity .

Q. What experimental strategies mitigate off-target effects of this compound in gene expression profiling studies?

  • Methodology : Combine CRISPR-Cas9 knockout models (e.g., VDR-null cells) with transcriptomic profiling (RNA-seq) to distinguish direct vs. indirect effects. Use pathway enrichment tools (DAVID, GSEA) to filter noise and validate hits via qPCR .
  • Data Quality Control : Include spike-in controls (e.g., External RNA Controls Consortium standards) for normalization and apply false discovery rate (FDR) correction (p < 0.05) .

Q. How can researchers integrate multi-omics data to elucidate this compound’s mechanism of action in complex disease models?

  • Workflow Design : Pair proteomic (LC-MS/MS) and metabolomic (NMR or GC-MS) datasets with transcriptomic results. Use network analysis tools (Cytoscape, STRING) to identify hub genes/proteins and cross-validate findings via siRNA knockdown or inhibitor assays .
  • Reproducibility : Deposit raw data in repositories like ProteomeXchange or MetaboLights and adhere to MIAME/MIAPE standards .

Tables for Key Methodological Comparisons

Parameter Basic Research Advanced Research
Structural ValidationNMR, HR-MS, HPLC Cryo-EM for receptor-ligand complexes
Dose-Response AnalysisEC50/IC50 via logistic curves Bayesian hierarchical modeling
Data IntegrationPRISMA-guided reviews Multi-omics network analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Maxacalcitol-D6
Reactant of Route 2
Maxacalcitol-D6

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.